molecular formula C18H23N3O2S2 B2799047 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide CAS No. 2415468-93-6

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide

货号 B2799047
CAS 编号: 2415468-93-6
分子量: 377.52
InChI 键: DXLFJXSJUCDHMT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, commonly known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

作用机制

TBOA inhibits N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide by binding to the transporter and blocking the reuptake of glutamate. This leads to an increase in extracellular glutamate levels, which can lead to excitotoxicity. TBOA has been shown to be a non-competitive inhibitor of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects:
TBOA has been shown to have both neurotoxic and neuroprotective effects depending on the model used. In animal models of stroke, TBOA has been shown to reduce infarct size and improve neurological outcomes. TBOA has also been shown to have potential therapeutic applications in epilepsy, as it can reduce seizure activity in animal models. However, TBOA has also been shown to have neurotoxic effects in certain models, leading to neuronal death and degeneration.

实验室实验的优点和局限性

TBOA has several advantages for use in lab experiments. It is a potent and specific inhibitor of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide, making it a valuable tool for studying the role of glutamate reuptake in neurological disorders. TBOA is also relatively easy to synthesize, making it readily available for use in experiments. However, TBOA has several limitations as well. It can be toxic to cells at high concentrations, leading to non-specific effects. TBOA also has a short half-life, making it difficult to use in long-term experiments.

未来方向

There are several future directions for research involving TBOA. One potential area of research is the development of more potent and specific inhibitors of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide. Another area of research is the development of TBOA derivatives with improved pharmacokinetic properties. TBOA has also been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research in this area is warranted. Additionally, TBOA can be used as a tool to study the role of glutamate reuptake in neurological disorders, and further research in this area can lead to a better understanding of the underlying mechanisms of these disorders.

合成方法

TBOA can be synthesized through a multi-step process starting with the reaction of 2-chlorobenzothiazole with sodium hydride to form 2-benzothiazolyl sodium salt. This intermediate is then reacted with 4-thiomorpholinecarboxaldehyde to form the thiomorpholine derivative. The final step involves the reaction of the thiomorpholine derivative with 4-isocyanato-TEMPO (4-isocyanato-2,2,6,6-tetramethylpiperidine 1-oxyl) to form TBOA.

科学研究应用

TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to block the reuptake of glutamate, leading to an increase in extracellular glutamate levels. This increase in glutamate can lead to excitotoxicity, which is the damage caused to neurons due to excessive stimulation. However, TBOA has also been shown to have neuroprotective effects in certain models of neurological disorders.

属性

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c22-16(17-20-14-3-1-2-4-15(14)25-17)19-13-18(5-9-23-10-6-18)21-7-11-24-12-8-21/h1-4H,5-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLFJXSJUCDHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。